Enantiomeric Purity and Stereochemical Integrity: (3aR,6aR) vs. Racemate and Opposite Enantiomer
The target (-)-(3aR,6aR) enantiomer is obtained via lipase PS-mediated kinetic resolution of a racemic precursor, a process that yields both enantiomers in >98% ee. In contrast, the racemic mixture (CAS 148743-86-6) exhibits 0% ee, and the opposite (+)-(3aS,6aS) enantiomer, while also obtainable in high ee, produces the mirror-image stereochemistry that is incompatible with the chiral environment of factor Xa and P2Y12 receptor targets . The patent literature explicitly specifies the (3aR,4S,6R,6aS) stereochemical series for anti-thrombotic activity, where the (3aR) configuration is the critical anchor [1].
| Evidence Dimension | Enantiomeric excess (ee) and absolute configuration |
|---|---|
| Target Compound Data | (-)-(3aR,6aR)-enantiomer: >98% ee via lipase PS resolution |
| Comparator Or Baseline | Racemic mixture: 0% ee; (+)-(3aS,6aS)-enantiomer: >98% ee (mirror-image configuration) |
| Quantified Difference | Absolute configuration inversion results in opposite biological recognition; >98% ee difference vs. racemate |
| Conditions | Lipase PS (Pseudomonas cepacia), transesterification conditions, cyclopentadiene-derived precursor, Synthesis 2000 |
Why This Matters
For procurement, selecting the correct enantiomer is non-negotiable: the racemate or wrong enantiomer will fail to produce the active pharmaceutical intermediate, leading to wasted synthesis effort and failed biological assays.
- [1] Hardern D, Ingall A, Springthorpe B, Willis P, Guile S. Intermediates for the preparation of anti-thrombotic 4H-cyclopenta-1,3-dioxol derivatives. Patent ES-2318081-T3, assigned to AstraZeneca AB. Priority date 1998-12-04. View Source
